molecular formula C15H9N3O4S B14166456 8-(2,4-Dinitrophenyl)sulfanylquinoline CAS No. 1873-67-2

8-(2,4-Dinitrophenyl)sulfanylquinoline

Cat. No.: B14166456
CAS No.: 1873-67-2
M. Wt: 327.3 g/mol
InChI Key: HMNVREUITHREJF-UHFFFAOYSA-N
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Description

8-(2,4-Dinitrophenyl)sulfanylquinoline is a quinoline derivative featuring a 2,4-dinitrophenylsulfanyl substituent at the 8-position of the quinoline core. Its molecular formula is C₁₅H₉N₃O₄S, with a molecular weight of 327.32 g/mol (calculated).

Properties

CAS No.

1873-67-2

Molecular Formula

C15H9N3O4S

Molecular Weight

327.3 g/mol

IUPAC Name

8-(2,4-dinitrophenyl)sulfanylquinoline

InChI

InChI=1S/C15H9N3O4S/c19-17(20)11-6-7-13(12(9-11)18(21)22)23-14-5-1-3-10-4-2-8-16-15(10)14/h1-9H

InChI Key

HMNVREUITHREJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4-Dinitrophenyl)sulfanylquinoline typically involves the nucleophilic substitution reaction of 8-mercaptoquinoline with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring efficient purification, and implementing safety measures to handle the toxic intermediates and by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of nitro groups.

    Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(2,4-Dinitrophenyl)sulfanylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(2,4-Dinitrophenyl)sulfanylquinoline involves its interaction with specific molecular targets. The compound’s sulfanyl group can form coordination complexes with metal ions, affecting various biochemical pathways. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions can lead to the modulation of enzyme activities and cellular functions.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key References
8-(2,4-Dinitrophenyl)sulfanylquinoline C₁₅H₉N₃O₄S 327.32 2,4-dinitrophenylsulfanyl at C8 of quinoline
2,4-Dinitrophenyl phenyl sulfide C₁₂H₈N₂O₄S 276.27 Phenylsulfanyl attached to 2,4-dinitrophenyl
2,4-Dinitrophenyl phenyl sulfone C₁₂H₈N₂O₅S 292.27 Phenylsulfonyl attached to 2,4-dinitrophenyl
8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline C₂₂H₂₀N₂S₂ 376.54 Extended sulfanyl chain at C8 of quinoline
3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline C₂₂H₁₆ClNS 361.89 Chlorophenyl and methylphenyl sulfanyl groups at C2/C3

Key Observations :

  • Steric Considerations: Compounds like 8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline exhibit bulkier substituents, which may hinder accessibility to reactive sites compared to the simpler 2,4-dinitrophenylsulfanyl derivative .

Reactivity and Kinetic Behavior

Evidence from hydrazine substitution studies on 2,4-dinitrophenyl derivatives (e.g., phenyl sulfides, sulfones) highlights distinct reactivity patterns:

  • Reaction with Hydrazine : 2,4-Dinitrophenyl sulfides undergo nucleophilic aromatic substitution (SNAr) at the ipso carbon, forming 2,4-dinitrophenylhydrazine. The reaction follows pseudo-first-order kinetics, with rate constants (kA) influenced by the leaving group’s electronic nature. Sulfides (e.g., 2,4-dinitrophenyl phenyl sulfide) exhibit slower rates than sulfones due to weaker electron-withdrawing effects of –SPh versus –SO₂Ph .
  • Thermodynamic Parameters: Reactions involving 2,4-dinitrophenyl derivatives typically show negative entropy changes (ΔS°), indicating transition states with higher order.

Pharmacological and Industrial Relevance

  • 8-Hydroxyquinoline (Oxine): A structurally simpler analog (C₉H₇NO, MW 145.16) with antimicrobial properties. Unlike this compound, it lacks the dinitrophenyl group, reducing electrophilicity but enhancing metal-chelation capabilities .
  • Industrial Applications: Sulfanylquinoline derivatives are explored in materials science (e.g., corrosion inhibitors) and pharmaceuticals. The dinitrophenyl group’s electron-deficient nature may enhance binding to biological targets or catalytic surfaces .

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